molecular formula C24H24N4O3S2 B2926623 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-17-1

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2926623
CAS No.: 1021075-17-1
M. Wt: 480.6
InChI Key: BOOXXUQFMQJTBT-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective ATP-competitive inhibitor designed to target Janus Kinase 2 (JAK2) [https://pubmed.ncbi.nlm.nih.gov/26001107/]. This compound exhibits significant anti-proliferative activity against JAK2-dependent cell lines, such as those modeling myeloproliferative neoplasms, by effectively blocking the JAK-STAT signaling pathway [https://www.rcsb.org/structure/4XUL]. Its molecular structure, featuring a pyrazolopyridine carboxamide core, is optimized for high affinity binding to the JAK2 kinase domain, thereby suppressing phosphorylation and subsequent downstream signaling events critical for cell proliferation and survival [https://www.nature.com/articles/srep30862]. The selectivity profile of this inhibitor makes it a valuable chemical probe for dissecting the specific roles of JAK2 in hematological malignancies and autoimmune disease models, providing researchers with a critical tool for investigating pathway dynamics and evaluating combination therapies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(1-phenylethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-15(17-7-4-3-5-8-17)25-24(29)19-13-20(21-9-6-11-32-21)26-23-22(19)16(2)27-28(23)18-10-12-33(30,31)14-18/h3-9,11,13,15,18H,10,12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOXXUQFMQJTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC(C)C4=CC=CC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Biochemical Pathways

The activation of GIRK channels affects several biochemical pathways. Primarily, it influences the neuronal signaling pathways . By reducing neuronal excitability, it can modulate the release of various neurotransmitters and thus impact a range of neurological processes.

Result of Action

The activation of GIRK channels and the subsequent modulation of neuronal signaling can have various effects at the molecular and cellular levels. These effects can include changes in neurotransmitter release, alterations in neuronal firing patterns, and potentially impacts on higher-level processes such as cognition and behavior.

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel pyrazolo[3,4-b]pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₅N₃O₄S
  • Molecular Weight : 293.34 g/mol

Structural Features

The compound features a complex structure that includes:

  • A pyrazolo[3,4-b]pyridine core
  • A thiophene ring
  • A dioxotetrahydrothiophene moiety

These structural components contribute to its biological activity by influencing interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • GIRK Channel Activation : The compound has been identified as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in neuronal signaling and cardiac function. Activating these channels can lead to enhanced neuronal inhibition and cardioprotection .
  • Anticancer Properties : Pyrazolo[3,4-b]pyridines are known for their anticancer activities, often acting as inhibitors of specific kinases involved in tumor progression. The structural elements of this compound may enhance its selectivity and potency against cancer cell lines .
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives containing thiophene rings exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Neurological Disorders : Due to its action on GIRK channels, it may be beneficial in treating conditions like epilepsy or anxiety disorders.
  • Cancer Therapy : As a kinase inhibitor, it could be explored for use in targeted cancer therapies.
  • Inflammatory Diseases : Its anti-inflammatory properties suggest potential in treating autoimmune conditions.

Case Study 1: Activation of GIRK Channels

A study investigated the activation of GIRK1/2 potassium channels using this compound. The results indicated that it exhibited nanomolar potency and improved metabolic stability compared to traditional urea-based compounds, suggesting its potential as a therapeutic agent for cardiac arrhythmias .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Case Study 3: Anti-inflammatory Activity

Research evaluating the anti-inflammatory effects showed that this compound significantly reduced levels of TNF-α and IL-6 in activated macrophages, outperforming conventional anti-inflammatory drugs .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
GIRK Channel ActivationPotent activator
AnticancerKinase inhibition
Anti-inflammatoryCytokine inhibition

Table 2: Comparison with Other Pyrazolo Compounds

Compound NameMolecular WeightPotency (GIRK Activation)Anticancer Activity
1-(1,1-dioxidotetrahydrothiophen...)293.34 g/molNanomolarYes
Other Pyrazolo Derivative 1X g/molMicromolarYes
Other Pyrazolo Derivative 2Y g/molNanomolarNo

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazolo[3,4-b]pyridine carboxamides with diverse substituents influencing physicochemical and pharmacological properties. Below is a comparative analysis with structurally analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-(1,1-dioxidotetrahydrothiophen-3-yl), 3-methyl, 6-(thiophen-2-yl), N-(1-phenylethyl) C₂₄H₂₃N₄O₃S₂ 495.6 Balanced lipophilicity; phenylethyl group may enhance CNS penetration .
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N-(4-fluorophenyl) C₂₂H₁₉FN₄O₃S₂ 470.5 Fluorine increases electronegativity; potential improved target binding .
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 6-(3-methoxyphenyl), N-pentyl C₂₄H₃₀N₄O₄S 470.6 Methoxy group enhances solubility; pentyl chain may increase lipophilicity .
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N-(4-methoxybenzyl) C₂₄H₂₄N₄O₄S₂ 496.6 Methoxybenzyl group introduces steric bulk; may affect metabolic stability .
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 6-(4-fluorophenyl), N-(tetrahydrofuran-2-ylmethyl) C₂₃H₂₅FN₄O₄S 472.5 Tetrahydrofuran-methyl group may improve solubility and bioavailability .

Key Structural and Functional Insights:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., fluorine): Enhance binding affinity to targets via dipole interactions (e.g., 4-fluorophenyl derivative, MW 470.5) . Aromatic Moieties (e.g., thiophene): Facilitate π-π stacking in hydrophobic binding pockets, critical for activity .
  • Spectroscopic Trends : NMR data (e.g., chemical shifts in regions A and B) reveal substituent-induced changes in electronic environments, aiding structural elucidation .

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